
CID 72745280
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoro(dipropyl)silane is an organosilicon compound with the molecular formula C6H15FSi It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluoro(dipropyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond in the presence of a catalyst. For instance, the reaction between dipropylsilane and a fluorinated olefin in the presence of a platinum catalyst can yield fluoro(dipropyl)silane .
Industrial Production Methods
Industrial production of fluoro(dipropyl)silane typically involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Fluoro(dipropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often using silane as a reducing agent.
Substitution: Fluoro(dipropyl)silane can undergo substitution reactions where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Fluoro(dipropyl)silane has several applications in scientific research:
Wirkmechanismus
The mechanism by which fluoro(dipropyl)silane exerts its effects involves the formation of strong silicon-fluorine bonds, which contribute to its stability and reactivity. The compound can interact with various molecular targets, including organic and inorganic substrates, through processes such as hydrosilylation and silanization . These interactions often involve the formation of siloxane linkages, which are crucial in many of its applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipropylsilane: Lacks the fluorine atom, resulting in different reactivity and applications.
Fluorotrimethylsilane: Contains a trimethylsilyl group instead of dipropyl, leading to variations in physical and chemical properties.
Uniqueness
Fluoro(dipropyl)silane is unique due to the presence of both fluorine and dipropyl groups, which confer distinct properties such as enhanced stability and specific reactivity patterns. These characteristics make it particularly valuable in applications requiring robust and versatile silane compounds .
Eigenschaften
Molekularformel |
C6H14FSi |
|---|---|
Molekulargewicht |
133.26 g/mol |
InChI |
InChI=1S/C6H14FSi/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
BIIIXYSNQAFOOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si](CCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


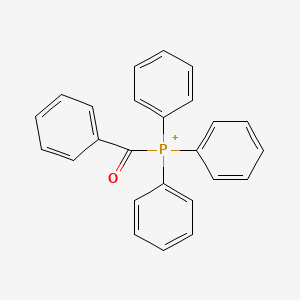

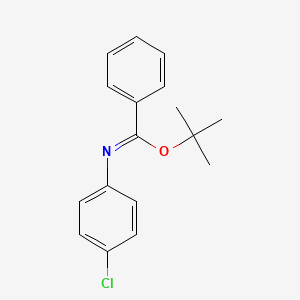



![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)
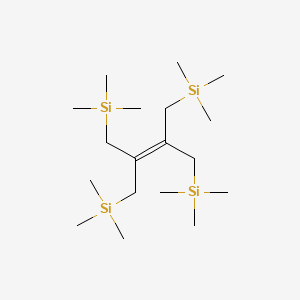
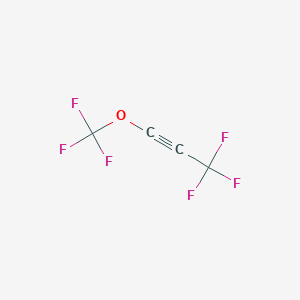
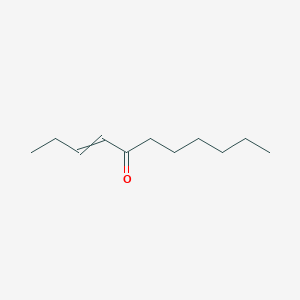
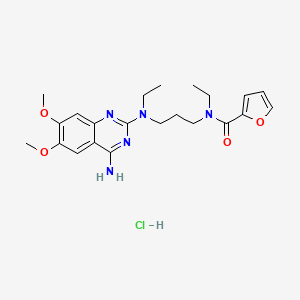
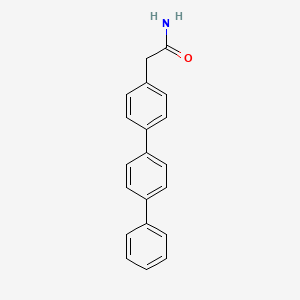
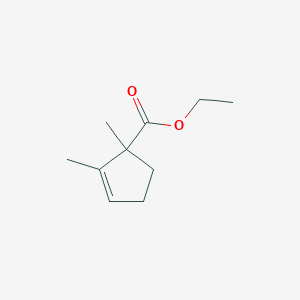
methyl}benzene](/img/structure/B14498725.png)
